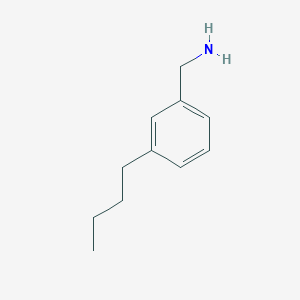
(3-Butylphenyl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Butylphenyl)methanamine is an organic compound with the molecular formula C11H17N. It belongs to the class of phenethylamines, characterized by a phenyl ring attached to an ethylamine chain. This compound is notable for its versatile chemical properties and potential pharmacological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Butylphenyl)methanamine typically involves the alkylation of phenylmethanamine with butyl halides under basic conditions. The reaction can be carried out using sodium hydride or potassium carbonate as a base in an aprotic solvent like dimethylformamide. The reaction is usually conducted at elevated temperatures to ensure complete conversion .
Industrial Production Methods
On an industrial scale, this compound can be produced through catalytic hydrogenation of the corresponding nitro compound. This method involves the reduction of 3-butylbenzonitrile using hydrogen gas in the presence of a palladium or platinum catalyst. The reaction is carried out under high pressure and temperature to achieve high yields .
Analyse Chemischer Reaktionen
Types of Reactions
(3-Butylphenyl)methanamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: 3-Butylbenzaldehyde or 3-butylbenzoic acid.
Reduction: 3-Butylphenylamine.
Substitution: Various substituted phenylmethanamines depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
(3-Butylphenyl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Wirkmechanismus
The mechanism of action of (3-Butylphenyl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as an agonist or antagonist, modulating the activity of these targets. The exact pathways involved depend on the specific biological context and the nature of the target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenethylamine: The parent compound of (3-Butylphenyl)methanamine, lacking the butyl group.
(3-Methylphenyl)methanamine: Similar structure but with a methyl group instead of a butyl group.
(3-Ethylphenyl)methanamine: Similar structure but with an ethyl group instead of a butyl group.
Uniqueness
This compound is unique due to the presence of the butyl group, which imparts distinct chemical and biological properties. This structural modification can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C11H17N |
|---|---|
Molekulargewicht |
163.26 g/mol |
IUPAC-Name |
(3-butylphenyl)methanamine |
InChI |
InChI=1S/C11H17N/c1-2-3-5-10-6-4-7-11(8-10)9-12/h4,6-8H,2-3,5,9,12H2,1H3 |
InChI-Schlüssel |
DAFKRRVQIUUBIS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=CC(=CC=C1)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


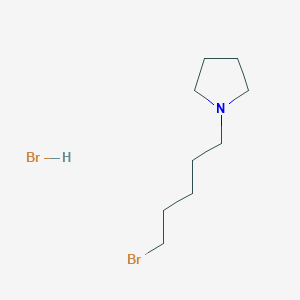


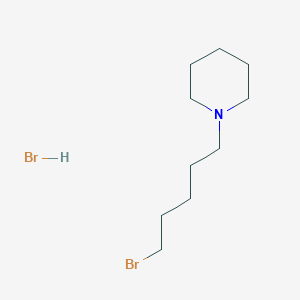
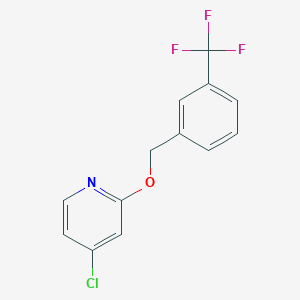
![5-[2,5-Bis(4-fluorophenyl)-3-thienyl]-1H-tetrazole](/img/structure/B11925949.png)



![4-Amino-6-chloro-5-[(methylamino)methyl]pyrimidine](/img/structure/B11925983.png)
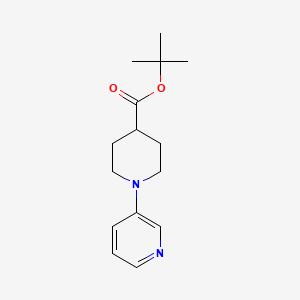

![Methyl 2-((benzo[d]thiazol-2-ylthio)methyl)benzoate](/img/structure/B11926004.png)

